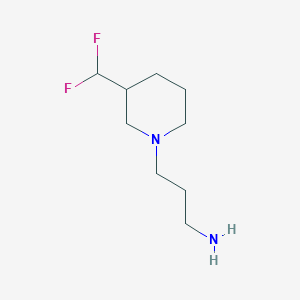

3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as DFMP, is a significant area of research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Metabolite Formation and Detection

- Formation of Identical Metabolites : Degradation of the piperazine ring in phenothiazine drugs leads to the formation of propylamine and its ring-substituted analogues, which are identified as urinary biotransformation products. The compounds have been confirmed by mass spectrometry, emphasizing the role of these amines in drug metabolism and degradation processes (Breyer, Gaertner, & Prox, 1974).

- Detection of Urinary Amines : In studies investigating urinary excretion of amines in normal children and the impact of dietary changes and antibiotic treatment, specific amines including β-hydroxypropylamine, have been identified. This highlights the potential of these amines in metabolic studies and their relationship with intestinal flora (Perry, Shaw, Walker, & Redlich, 1962).

Metabolic Pathways and Health Implications

- Amines of Intestinal Bacterial Origin : Research indicates that certain urinary amines, including piperidine, are predominantly of intestinal bacterial origin, suggesting a relationship between intestinal microflora and the presence of certain amines in the body. This is significant for understanding the metabolic pathways and potential health implications related to the bacterial synthesis of amines (Perry, Hestrin, Macdougall, & Hansen, 1966).

- Absorption of Biological Amines in Infants : The formation of diamines in the gastrointestinal tract of infants, monitored by studying the urinary excretion of amines like piperidine, provides insights into bacterial colonization of the intestine and its effects during development and in malabsorptive states (Lindblad, Alm, Lundsjö, & Rafter, 1979).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the human5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It is thought to play a role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Pharmacokinetics

The incorporation of fluorine was found to significantly reduce the pka of similar compounds, which had a beneficial influence on oral absorption . This suggests that the compound may have good bioavailability.

Action Environment

For example, the compound’s basicity and therefore its interaction with its target could be influenced by the pH of its environment .

properties

IUPAC Name |

3-[3-(difluoromethyl)piperidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F2N2/c10-9(11)8-3-1-5-13(7-8)6-2-4-12/h8-9H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIZKEMHZDPKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCN)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

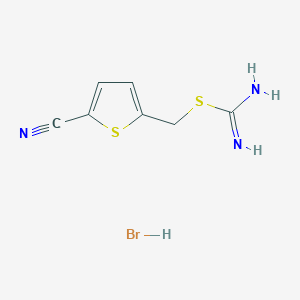

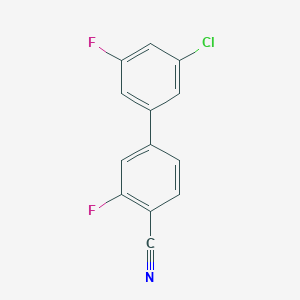

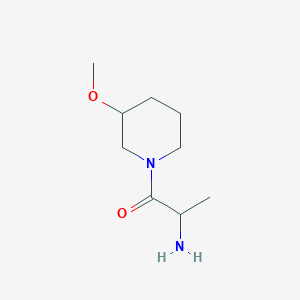

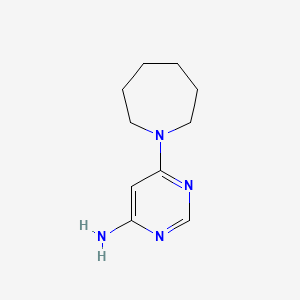

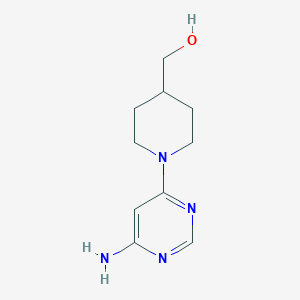

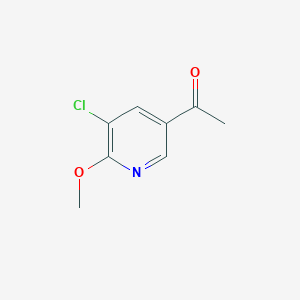

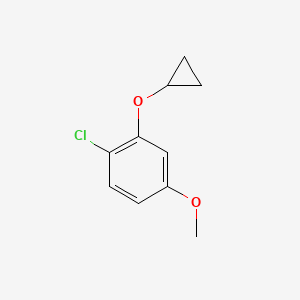

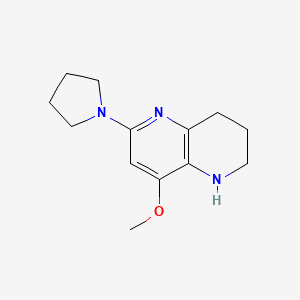

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)

![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)

![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)